molecular formula C22H16ClN3O2 B2928547 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 897734-86-0

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2928547
CAS No.: 897734-86-0
M. Wt: 389.84
InChI Key: WJFNIAISDGCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and early drug discovery. This molecule is characterized by a benzamide core linked to a 1,3,4-oxadiazole ring, which is itself substituted with a 2-chlorophenyl group. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently employed as a bioisostere for esters and carboxylic acids, and is capable of acting as a flat aromatic linker to ensure proper spatial orientation for target binding . Compounds featuring this ring system have demonstrated a broad spectrum of biological activities, with significant research interest focused on their antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . The specific structural features of this benzamide derivative, including the benzyl ether and chlorophenyl substituents, are intended to modulate its physicochemical properties and enhance its interaction with biological targets. Researchers can utilize this compound as a key intermediate or lead structure in the development of novel therapeutic agents. Its potential mechanism of action may involve the inhibition of bacterial enzymes such as DNA gyrase (topoisomerase II), a validated target for antibiotics, as seen in other 1,3,4-oxadiazole hybrids . This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFNIAISDGCCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a chlorophenyl group. The unique structural characteristics of this compound contribute to its potential therapeutic applications.

Chemical Structure

The molecular structure can be summarized as follows:

Compound Name Molecular Formula IUPAC Name CAS Number
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamideC23H19ClN4O3S4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide533872-47-8

Synthesis

The synthesis of 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several key steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Substitution of the Chlorophenyl Group : Chlorinated aromatic compounds are often used in substitution reactions to introduce the chlorophenyl moiety.
  • Amide Bond Formation : The benzamide core is attached through amide bond formation using coupling reagents such as EDCI or DCC.
  • Introduction of the Benzyl Group : This involves sulfonation reactions using sulfonyl chlorides followed by alkylation.

Anticancer Properties

Research indicates that 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve interaction with specific molecular targets such as enzymes and receptors that are critical in cancer progression .

The compound's mechanism may include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several studies have documented the biological activity of related oxadiazole derivatives:

  • A study demonstrated that derivatives of oxadiazole exhibited anticancer properties with IC50 values ranging from 10 µM to 100 µM against various cancer cell lines .
  • Another research highlighted the effectiveness of oxadiazole compounds in inhibiting RET kinase activity, which is crucial for certain types of cancers .

Comparative Biological Activity Table

Compound Activity Type Target IC50 Value (µM)
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamideAnticancerMelanoma Cells~20
Oxadiazole Derivative AAnticancerVarious Cell Lines~92.4
Oxadiazole Derivative BAntitubercularMycobacterium tuberculosis~50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Halogen Substitutions

Chlorophenyl Derivatives
  • Compound 3 (): [4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide] Key Differences: The 4-chlorophenyl substituent (vs. Activity: Demonstrated anti-inflammatory activity, with IR and NMR data consistent with oxadiazole and benzamide functionalities .
  • OZE-III () : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

    • Key Differences : Replaces the benzamide with a pentanamide group, lowering molecular weight (279.72 vs. ~400–450 for the target).
    • Activity : Exhibited antimicrobial activity against Staphylococcus aureus biofilms, suggesting that chlorophenyl positioning (4- vs. 2-) modulates target specificity .
Bromophenyl and Dichlorophenyl Derivatives
  • 4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () Key Differences: Bromine at the benzamide para position and a 2,5-dichlorophenyl group increase molecular weight (MW ≈ 450–470) and lipophilicity (log P > 5). Activity: Not explicitly reported, but bromine’s electron-withdrawing nature may enhance cytotoxicity compared to chlorine .

Analogues with Sulfonamide and Sulfamoyl Modifications

  • LMM5 () : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

    • Key Differences : Incorporates a sulfamoyl group instead of benzyl, increasing polarity. The 4-methoxyphenylmethyl substituent enhances electron density.
    • Activity : Potent antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting sulfamoyl groups improve target engagement .
  • Compound 6a () : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide

    • Key Differences : Ethylthio and sulfonyl groups enhance hydrophilicity.
    • Activity : Inhibits human carbonic anhydrase II (hCA II), highlighting the role of sulfonamide in enzyme interaction .

Analogues with Heterocyclic or Aliphatic Substituents

  • TAS1553 () : 5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide

    • Key Differences : A 4,5-dihydro-oxadiazole ring and fluorinated aryl group confer conformational rigidity.
    • Activity : Ribonucleotide reductase inhibitor with antitumor activity, emphasizing the importance of stereochemistry in potency .
  • Compound 3 (): N-(((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide Key Differences: Bromine at the 2-position and an aminomethyl linker. Activity: Complies with Lipinski’s Rule of Five (log P < 5, MW < 500), suggesting favorable oral bioavailability .

Comparative Analysis of Key Properties

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents Molecular Weight log P (Predicted) Key Biological Activity
Target Compound 2-Chlorophenyl, benzyl ~430–450 ~3.5–4.2 Hypothesized antimicrobial
LMM5 () 4-Methoxyphenylmethyl, sulfamoyl ~500 ~2.8 Antifungal (C. albicans)
OZE-III () 4-Chlorophenyl, pentanamide 279.72 ~2.5 Anti-biofilm (S. aureus)
4-Bromo analogue () 2,5-Dichlorophenyl, bromo ~470 >5.0 Unknown
Compound 3 () 2-Bromophenyl, aminomethyl ~400 ~4.0 Compliance with Lipinski’s

Activity Trends

  • Halogen Effects : Bromine substitution () often increases potency but may compromise solubility. The target’s 2-chlorophenyl balances steric and electronic effects.
  • Substituent Position : 2-Chlorophenyl in the target compound may hinder binding to flat enzymatic pockets compared to 4-chlorophenyl analogues ().
  • Benzyl vs. Sulfamoyl : The benzyl group in the target compound likely enhances membrane permeability relative to sulfamoyl-containing LMM5, though with reduced polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.